molecular formula C17H19NO4 B3429996 Fenoxycarb CAS No. 79127-80-3

Fenoxycarb

Cat. No. B3429996
CAS RN: 79127-80-3
M. Wt: 301.34 g/mol
InChI Key: HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Description

Fenoxycarb is a white crystalline solid and a selective insecticide . It is a carbamate ester that is the O-ethyl carbamate of 2-(4-phenoxyphenoxy)ethylamine . It has a role as a juvenile hormone mimic, an environmental contaminant, a xenobiotic, and an insecticide .


Molecular Structure Analysis

Fenoxycarb crystals exhibit a platelet-like morphology which closely matches predicted morphologies . The crystal morphology is dominated by the {001} faces, featuring weakly interacting aliphatic or aromatic groups at their surfaces . Two distinct modes of interaction of a Fenoxycarb molecule in the crystal can be observed, which appear to be principal factors governing the microscopic shape of the crystal: the relatively strong collateral and the much weaker perpendicular bonding .


Chemical Reactions Analysis

Fenoxycarb, a carbamate insect growth regulator, inhibits brassinosteroid action . It was found that the juvenile hormone agonist Fenoxycarb inhibited dark-induced hypocotyl elongation in Arabidopsis . Co-treatment with Fenoxycarb and BR partly canceled the Fenoxycarb-induced hypocotyl suppression .

Scientific Research Applications

Reproductive Effects on Sheep

  • A study by Barr et al. (1997) explored the effects of fenoxycarb on sheep reproduction. They found no significant differences in reproductive parameters between exposed and control groups, suggesting that fenoxycarb use in pasturage for fire ant control is unlikely to affect ruminant reproduction.

Insect Behavior and Development

  • Fenoxycarb has been shown to induce precocious sexual behavior and accelerated development in black cutworms Gadenne, 1993.
  • Bortolotti et al. (2005) found that fenoxycarb disrupts metamorphosis and cocoon spinning in Chrysoperla carnea Bortolotti et al., 2005.

Application in Museum Collections

  • Gilberg and Roach (1997) reported on the use of fenoxycarb in controlling webbing clothes moth in museum collections. They advise caution due to the possibility of prolonged larval development Gilberg & Roach, 1997.

Effects on Stored Grain Pests

  • Fenoxycarb's impact on the growth and development of Tenebrio molitor, a storage pest, was studied by Bin (2009), highlighting its effectiveness in controlling this pest Bin, 2009.

Environmental Impact

  • Jungmann et al. (2009) investigated fenoxycarb's chronic toxicity to Chironomus riparius in different sediment compositions, finding that it poses potential risks to sediment-dwelling organisms Jungmann et al., 2009.
  • Lee et al. (2020) reconsidered the safety of fenoxycarb in the soil environment, assessing its toxicity on Yuukianura szeptyckii, a soil-dwelling species Lee et al., 2020.

Agricultural Applications

  • Edwards et al. (1991) evaluated fenoxycarb as a protectant for stored wheat against major beetle pests Edwards et al., 1991.

Other Applications

  • Its effectiveness against the California five-spined ips was demonstrated by Chen et al. (1988), suggesting its utility in managing bark beetles Chen et al., 1988.
  • Brenner et al. (1988) integrated fenoxycarb into a German cockroach management program, showing its potential in reducing population levels Brenner et al., 1988.

Mosquito Control

  • Schaefer et al. (1987) evaluated the efficacy of fenoxycarb against mosquitoes, noting its effectiveness and moderate stability in water Schaefer et al., 1987.

Diapause Termination

  • Cho et al. (2007) investigated the role of fenoxycarb in terminating the reproductive diapause in Scotinophara lurida Cho et al., 2007.

Insect Growth Regulation

  • The effects of fenoxycarb on Chrysoperla rufilabris were studied by Liu and Chen (2001), highlighting its significant impact on all immature stages Liu & Chen, 2001.

Hormone Mimicking Effects

  • Dedos and Fugo (1996) examined fenoxycarb's effects on the secretory activity of prothoracic glands in the silkworm Bombyx mori Dedos & Fugo, 1996.

Safety And Hazards

Fenoxycarb has a low toxicity for bees, birds, and humans, but is toxic to fish . The oral LD50 for rats is greater than 16,800 milligrams per kilogram . Inhalation of material may be harmful . Contact may cause burns to skin and eyes .

properties

IUPAC Name

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
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InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
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InChI Key

HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C17H19NO4
Record name FENOXYCARB
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DSSTOX Substance ID

DTXSID7032393
Record name Fenoxycarb
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Molecular Weight

301.34 g/mol
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Physical Description

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB]
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Flash Point

224 °C (435 °F)
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Solubility

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C)
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Density

1.23 at 20 °C
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Vapor Pressure

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa)
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Mechanism of Action

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ...
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Product Name

Fenoxycarb

Color/Form

Crystals from petroleum ether, Colorless to white crystals

CAS RN

72490-01-8, 79127-80-3
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Record name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
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Record name ethyl 2-(4-phenoxyphenoxy)ethylcarbamate
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Record name FENOXYCARB
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Melting Point

53-54 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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